1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone
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Overview
Description
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone is an organic compound with the molecular formula C11H16O It is characterized by the presence of a cyclohexyl ring substituted with a propynyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone typically involves the alkylation of cyclohexanone with propargyl bromide under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The propynyl group may also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans-(9CI)
- 1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone analogs with different substituents .
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both a ketone and a propynyl group.
Properties
IUPAC Name |
1-[(1R,2R)-2-prop-2-ynylcyclohexyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGRTKZZXUCWCQ-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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